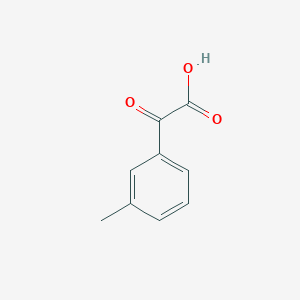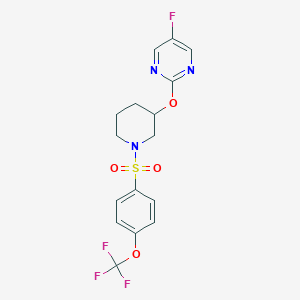
4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antitumor Activity through Tubulin-Targeting
The exploration of 3-phenoxy-1,4-diarylazetidin-2-ones, including derivatives similar to 4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one, has unveiled significant antiproliferative effects, particularly in combating cancer. These compounds, through their interaction with tubulin, have shown promise in disrupting microtubular structures within cancer cells, leading to G2/M arrest and apoptosis. Specifically, certain derivatives demonstrated potent activity against MCF-7 breast cancer cells, with minimal cytotoxicity, suggesting their potential for clinical development as anticancer agents (Greene et al., 2016).
Photophysical and Electrochemical Properties
A homologous set of dimethylphlorin macrocycles, adjusted by varying the identity of one aryl ring, displayed unique multielectron redox and photochemical properties. These compounds exhibited cooperative fluoride binding, which was allosteric in nature. The variation in the aryl substituent significantly influenced their redox events and photophysical behaviors, making them interesting subjects for further research in light absorption and redox chemistry applications (Pistner et al., 2013).
Organic Light-Emitting Devices (OLEDs)
Novel 2,4-difluorophenyl-functionalized arylamines were synthesized and assessed for their application in OLEDs. These compounds, when used as hole-transporting or hole-injecting layers, significantly improved the efficiency and brightness of OLED devices. The introduction of electron-withdrawing fluorinated substituents into the arylamine moiety was key to achieving balanced carrier injection and enhancing device performance (Li et al., 2012).
Antimicrobial Properties
Thiourea derivatives containing acylthioureas and variously substituted benzamides demonstrated significant antimicrobial activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety enhanced their antimicrobial efficacy, underscoring their potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3,4-difluorophenyl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-11(2)9(14-10(11)15)6-3-4-7(12)8(13)5-6/h3-5,9H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMQQSAIZRBZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2613015.png)
![8-Aza-5-silaspiro[4.6]undecane;hydrochloride](/img/structure/B2613016.png)
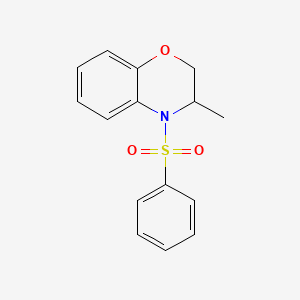
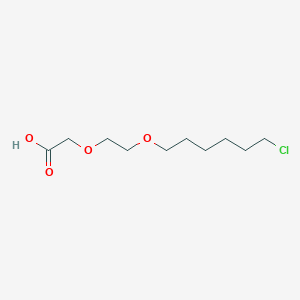
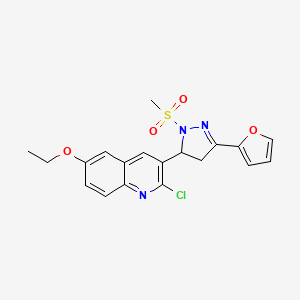
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2613026.png)
![1-(Azepan-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2613027.png)

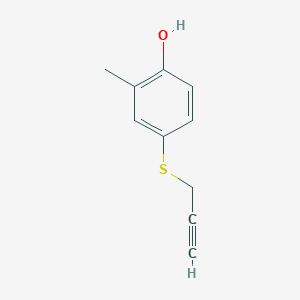
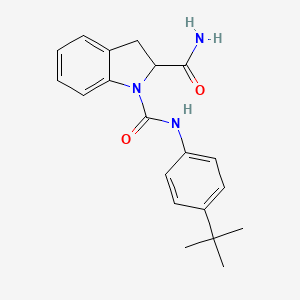

![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide](/img/structure/B2613035.png)
